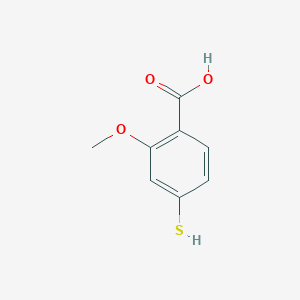

2-Methoxy-4-mercaptobenzoic acid

Description

BenchChem offers high-quality 2-Methoxy-4-mercaptobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-mercaptobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-11-7-4-5(12)2-3-6(7)8(9)10/h2-4,12H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGIYNJFDVQSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400471 | |

| Record name | 2-METHOXY-4-MERCAPTOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95420-72-7 | |

| Record name | 2-METHOXY-4-MERCAPTOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-mercaptobenzoic Acid

Introduction: The Significance of 2-Methoxy-4-mercaptobenzoic Acid in Modern Drug Discovery

2-Methoxy-4-mercaptobenzoic acid is a highly functionalized aromatic molecule that serves as a critical building block in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring a carboxylic acid, a methoxy group, and a thiol group, provides multiple reactive handles for medicinal chemists to elaborate complex molecular architectures. The strategic positioning of these functional groups allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are paramount in the design of novel therapeutics. This guide provides a comprehensive overview of a robust and high-yielding synthetic protocol for 2-Methoxy-4-mercaptobenzoic acid, delves into the mechanistic underpinnings of the key transformations, and explores alternative synthetic strategies, thereby offering researchers and drug development professionals a thorough resource for the preparation of this valuable intermediate.

Core Synthesis Pathway: A High-Yield Protocol from 4-Amino-2-methoxybenzoic Acid

The most reliable and frequently cited method for the synthesis of 2-Methoxy-4-mercaptobenzoic acid commences with the readily available starting material, 4-amino-2-methoxybenzoic acid. This multi-step synthesis proceeds via a classical Sandmeyer-type reaction, followed by hydrolysis, and consistently delivers the desired product in high yield.

Overall Reaction Scheme:

Caption: Synthetic workflow for 2-Methoxy-4-mercaptobenzoic acid.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from a peer-reviewed procedure and has been validated for its reproducibility and high yield.

Stage 1: Diazotization of 4-Amino-2-methoxybenzoic Acid

-

In a suitable reaction vessel, prepare a solution of 4-amino-2-methoxybenzoic acid (17.96 mmol, 1.0 equiv) in concentrated hydrochloric acid (7 mL).

-

Cool the solution to 0°C in an ice-water bath with constant stirring. The low temperature is critical to ensure the stability of the resulting diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (19.0 mmol, 1.06 equiv) in water (5 mL). The addition should be dropwise to maintain the temperature below 5°C. The formation of the diazonium salt is indicated by a slight color change.

-

Expertise & Experience: The in-situ formation of nitrous acid (from NaNO2 and HCl) is the key to this transformation. Maintaining a low temperature is paramount as diazonium salts are notoriously unstable and can decompose, sometimes explosively, at higher temperatures. The slight excess of sodium nitrite ensures the complete conversion of the starting amine.

Stage 2: Formation of the Xanthate Ester Intermediate

-

To the freshly prepared diazonium salt solution at 0°C, add potassium ethyl xanthate (20 mmol, 1.11 equiv) portion-wise.

-

Allow the reaction mixture to warm to 20°C and stir for 1 hour. A precipitate of the crude xanthate ester will form.

-

Collect the precipitated crude xanthate by filtration.

-

Authoritative Grounding: This step is a variation of the Sandmeyer reaction, where the diazonium group is displaced by a sulfur nucleophile. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. The use of a copper catalyst is not always necessary for xanthates, as they are potent nucleophiles.

Stage 3: Hydrolysis to 2-Methoxy-4-mercaptobenzoic Acid

-

Dissolve the crude xanthate precipitate in ethanol (25 mL).

-

Add sodium hydroxide (35.0 mmol, 1.95 equiv) to the ethanolic solution.

-

Heat the mixture under reflux for 7 hours. The hydrolysis of the xanthate ester to the corresponding thiol occurs during this step.

-

After the reflux is complete, remove the ethanol by distillation.

-

Acidify the dry residue with 10% acetic acid. The product will precipitate out of the solution.

-

Collect the solid product by filtration.

-

The final product can be further purified by extraction with heptane.

-

Trustworthiness: The hydrolysis of the xanthate ester is a robust and reliable method for the generation of thiols. The use of a strong base like sodium hydroxide in a refluxing alcoholic solvent ensures the complete cleavage of the xanthate C-S bond. The final acidification protonates the thiolate and carboxylate anions to yield the desired product.

Quantitative Data Summary

| Reagent | Molar Equiv. | Quantity | Purpose |

| 4-Amino-2-methoxybenzoic Acid | 1.0 | 3.0 g | Starting Material |

| Concentrated HCl | - | 7 mL | Solvent and Reagent |

| Sodium Nitrite | 1.06 | 1.31 g | Diazotizing Agent |

| Potassium Ethyl Xanthate | 1.11 | 2.8 g | Sulfur Source |

| Sodium Hydroxide | 1.95 | 1.4 g | Hydrolysis Agent |

| Ethanol | - | 25 mL | Solvent |

| 10% Acetic Acid | - | As needed | Acidification |

| Product | Yield: 78% | ||

| Melting Point | 96-97°C |

Characterization Data

The identity and purity of the synthesized 2-Methoxy-4-mercaptobenzoic acid can be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃, δ, ppm): 10.64 (br.s, 1H, COOH), 8.00 (d, 1H, J=8.0 Hz, H-6), 6.98 (d, 1H, J=8.0 Hz, H-5), 6.90 (s, 1H, H-3), 4.06 (s, 3H, OCH₃), 3.73 (s, 1H, SH).

-

¹³C NMR (CDCl₃, δ, ppm): 165.6 (COOH), 158.2 (C-2), 141.3 (C-4), 134.1 (C-6), 121.9 (C-1), 114.5 (C-5), 111.0 (C-3), 56.9 (OCH₃).

Alternative Synthetic Strategies: Expanding the Synthetic Chemist's Toolkit

While the diazotization route is highly effective, a comprehensive understanding of the synthesis of 2-Methoxy-4-mercaptobenzoic acid necessitates the exploration of alternative methodologies. These routes may offer advantages in terms of starting material availability, scalability, or avoidance of hazardous reagents.

The Leuckart Thiophenol Reaction

The Leuckart thiophenol reaction provides a classical alternative for the synthesis of aryl thiols from diazonium salts. This reaction involves the decomposition of a diazoxanthate in a mildly acidic cuprous medium to form an aryl xanthate, which is then hydrolyzed to the corresponding thiol. While mechanistically similar to the primary protocol described, the use of a copper catalyst can sometimes improve yields and reaction rates for less reactive substrates.

The Newman-Kwart Rearrangement

For instances where the corresponding phenol is more readily accessible than the aniline, the Newman-Kwart rearrangement offers a powerful synthetic tool. This thermal or catalytically-induced intramolecular rearrangement converts an O-aryl thiocarbamate to an S-aryl thiocarbamate. The resulting S-aryl thiocarbamate can then be hydrolyzed to furnish the desired thiophenol. The starting material for this route would be 2-methoxy-4-hydroxybenzoic acid, which would first be converted to the O-aryl thiocarbamate.

Caption: Newman-Kwart rearrangement for thiophenol synthesis.

Safety and Handling: A Commitment to Laboratory Best Practices

As with any chemical synthesis, a commitment to safety is non-negotiable. The reagents used in the synthesis of 2-Methoxy-4-mercaptobenzoic acid possess inherent hazards that must be managed through proper engineering controls and personal protective equipment.

-

Sodium Nitrite (NaNO₂): A strong oxidizer and toxic if swallowed or inhaled. It should be handled in a well-ventilated fume hood, and contact with combustible materials must be avoided. Store in a cool, dry, and locked poison cabinet.

-

Concentrated Hydrochloric Acid (HCl): Highly corrosive and can cause severe skin burns and eye damage. Always wear appropriate personal protective equipment, including acid-resistant gloves, chemical splash goggles, and a lab coat. Handle exclusively in a chemical fume hood.

-

Potassium Ethyl Xanthate: Harmful if swallowed and causes skin and eye irritation. Wear gloves and eye protection during handling.

Conclusion: A Versatile Synthesis for a Versatile Building Block

This in-depth technical guide has provided a detailed and validated protocol for the synthesis of 2-Methoxy-4-mercaptobenzoic acid, a key intermediate in pharmaceutical research and development. By understanding the nuances of the experimental procedure, the underlying reaction mechanisms, and the available alternative synthetic routes, researchers are well-equipped to produce this valuable compound efficiently and safely. The presented information, grounded in authoritative sources, is intended to empower scientists to confidently incorporate this versatile building block into their synthetic endeavors, ultimately accelerating the discovery of new and impactful medicines.

References

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. [Link]

-

Wikipedia. (2023, October 29). Sandmeyer reaction. Wikipedia. [Link]

-

SynArchive. (n.d.). Sandmeyer Reaction. SynArchive. [Link]

-

Wikipedia. (2023, March 15). Leuckart thiophenol reaction. Wikipedia. [Link]

-

Tradeasia International. (2025, November 17). How to Handle Hydrochloric Acid Safely in Industrial Settings. Tradeasia International. [Link]

-

Chem One Ltd. (n.d.). Material Safety Data Sheet Material Name: Sodium Nitrite. Chem One Ltd. [Link]

-

CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc. [Link]

-

VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. VelocityEHS. [Link]

- Carl ROTH. (n.d.).

A Technical Guide to the Solubility of 2-Methoxy-4-mercaptobenzoic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Understanding the Molecule

2-Methoxy-4-mercaptobenzoic acid is a multi-functionalized aromatic compound with the chemical formula C₈H₈O₃S. Its structure, featuring a carboxylic acid group, a methoxy group, and a mercapto (thiol) group attached to a benzene ring, dictates its physicochemical properties and, consequently, its solubility.

-

Carboxylic Acid Group (-COOH): This polar, acidic group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents. Its acidity implies that solubility will be highly pH-dependent in aqueous solutions.

-

Methoxy Group (-OCH₃): This group adds some polarity and can act as a hydrogen bond acceptor.

-

Mercapto Group (-SH): The thiol group is weakly polar and can act as a weak hydrogen bond donor. It is less polar than a hydroxyl (-OH) group.

-

Benzene Ring: The aromatic ring is nonpolar and hydrophobic, contributing to solubility in nonpolar organic solvents.

The interplay of these functional groups results in a molecule with a complex solubility profile, exhibiting characteristics of both polar and nonpolar compounds.

Predicted Solubility Profile

Based on the principles of "like dissolves like" and data from analogous compounds such as benzoic acid, 4-methoxybenzoic acid, and thiophenol, we can predict the solubility of 2-Methoxy-4-mercaptobenzoic acid in various classes of solvents.

Table 1: Predicted Qualitative Solubility of 2-Methoxy-4-mercaptobenzoic Acid

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The carboxylic acid group will interact favorably with these solvents through hydrogen bonding. However, the hydrophobic benzene ring and the less polar mercapto group will limit high solubility, especially in water. Solubility in alcohols is expected to be higher than in water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Soluble | These solvents can act as hydrogen bond acceptors, interacting with the carboxylic acid and mercapto groups. The overall polarity of the molecule should allow for good solvation. |

| Nonpolar | Toluene, Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The nonpolar benzene ring will have favorable interactions with these solvents. However, the polar carboxylic acid, methoxy, and mercapto groups will hinder solubility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble to Soluble | These solvents have a moderate polarity and can accept hydrogen bonds, allowing for interaction with the polar groups of the molecule, while also solvating the nonpolar ring. |

It is crucial to note that these are predictions. Empirical determination of solubility is essential for accurate and reliable data.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is required. The equilibrium (thermodynamic) solubility is the most common and reliable measure. The following section details a robust protocol for its determination.

Equilibrium Solubility Determination: The Shake-Flask Method

This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-Methoxy-4-mercaptobenzoic acid to a known

-

Physical and chemical properties of 2-Methoxy-4-mercaptobenzoic acid

This guide provides a comprehensive technical overview of 2-Methoxy-4-mercaptobenzoic acid, a substituted benzoic acid with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physical and chemical properties, synthesis, reactivity, and potential applications, grounding all information in established scientific principles and field-proven insights.

Introduction: The Strategic Value of a Multifunctional Scaffold

2-Methoxy-4-mercaptobenzoic acid (IUPAC Name: 2-methoxy-4-sulfanylbenzoic acid) is a unique molecule that incorporates three key functional groups on an aromatic scaffold: a carboxylic acid, a methoxy group, and a thiol (mercapto) group. This trifecta of functionalities imparts a versatile chemical character, making it a valuable building block in organic synthesis.

The substituted benzoic acid framework is a cornerstone in medicinal chemistry, frequently appearing in a wide array of bioactive molecules and approved drugs.[1] The strategic placement of substituents allows for the fine-tuning of a molecule's steric and electronic properties, which in turn influences its acidity, solubility, reactivity, and biological activity.[1] The methoxy group, in particular, is prevalent in many natural products and modern drug molecules, where it can influence ligand-target binding, improve physicochemical properties, and favorably impact ADME (absorption, distribution, metabolism, and excretion) parameters.

This guide will systematically explore the known and predicted properties of 2-Methoxy-4-mercaptobenzoic acid, providing both foundational data and the scientific rationale behind its behavior and potential utility.

Physicochemical Properties

A thorough understanding of a compound's physical properties is critical for its application in experimental settings, from reaction setup to formulation. While extensive experimental data for 2-Methoxy-4-mercaptobenzoic acid is not widely published, a combination of reported values and estimations based on structurally related compounds provides a robust profile.

General and Physical Properties

The key identifying and physical properties are summarized in the table below.

| Property | Value | Source / Comment |

| IUPAC Name | 2-methoxy-4-sulfanylbenzoic acid | |

| CAS Number | 95420-72-7 | [2] |

| Molecular Formula | C₈H₈O₃S | [2] |

| Molecular Weight | 184.21 g/mol | [2] |

| Appearance | Solid (predicted) | Based on related mercaptobenzoic acids. |

| Melting Point | 96-97 °C | Reported from a synthesis experiment.[3] |

| Boiling Point | Not available | Expected to be high and likely to decompose before boiling at atmospheric pressure. |

| Density | Not available |

Acidity (pKa)

The molecule possesses two acidic protons: one on the carboxylic acid group and one on the thiol group. No experimental pKa values have been found for this specific compound. However, we can estimate the pKa values based on known data for related structures.

-

Carboxylic Acid (Ar-COOH): Benzoic acid has a pKa of approximately 4.2. The electron-donating methoxy group and electron-withdrawing thiol group will influence this value. The ortho-methoxy group, due to inductive effects and potential hydrogen bonding, typically increases the acidity (lowers the pKa) of benzoic acids.

-

Thiol (Ar-SH): The pKa of thiophenol is around 6.6. The presence of an ortho-methoxy and para-carboxy group will influence the acidity of the thiol.

Based on these considerations, the carboxylic acid is expected to be the more acidic of the two functional groups.

Solubility

Quantitative solubility data is not available. However, a qualitative solubility profile can be predicted based on the functional groups present.

-

Polar Solvents: The compound is expected to be soluble in polar organic solvents such as alcohols (ethanol, methanol), ethers (diethyl ether, THF), and ketones (acetone), due to the presence of the polar carboxylic acid, methoxy, and thiol groups.[4]

-

Aqueous Solvents: Solubility in water is expected to be low but will be highly pH-dependent. In alkaline solutions (pH > estimated pKa of the carboxylic acid), the compound will deprotonate to form the more soluble carboxylate salt.[4]

-

Non-polar Solvents: Solubility in non-polar solvents like heptane or toluene is expected to be low.[4]

Spectroscopic Profile

Spectroscopic analysis is essential for the identification and characterization of 2-Methoxy-4-mercaptobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data has been reported for the compound synthesized in CDCl₃.[3]

¹H NMR (CDCl₃): [3]

-

δ ~10.64 ppm (br s, 1H): Carboxylic acid proton (-COOH ). The broadness is characteristic of an acidic, exchangeable proton.

-

δ 8.00 ppm (d, 1H, J=8.0 Hz): Aromatic proton at position 6 (ortho to the carboxylic acid).

-

δ 6.98 ppm (d, 1H, J=8.0 Hz): Aromatic proton at position 5 (ortho to the thiol).

-

δ 6.90 ppm (s, 1H): Aromatic proton at position 3 (between the methoxy and carboxylic acid groups).

-

δ 4.06 ppm (s, 3H): Methoxy protons (-OCH₃ ).

-

δ 3.73 ppm (s, 1H): Thiol proton (-SH ).

¹³C NMR (CDCl₃): [3]

-

δ 165.6 ppm: Carboxylic acid carbon (C OOH).

-

δ 158.2, 141.3, 134.1, 121.9, 114.5, 111.0 ppm: Aromatic carbons.

-

δ 56.9 ppm: Methoxy carbon (-OC H₃).

Infrared (IR) Spectroscopy

While an experimental IR spectrum for this specific molecule was not found, the expected characteristic absorption bands can be predicted based on data from similar compounds like 2-methoxybenzoic acid.[5]

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.

-

~2550-2600 cm⁻¹ (weak): S-H stretch of the thiol. This peak can be weak and sometimes difficult to identify.

-

~3000-3100 cm⁻¹: Aromatic C-H stretches.

-

~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1600, ~1450 cm⁻¹: Aromatic C=C ring stretches.

-

~1250 cm⁻¹: Asymmetric C-O-C stretch of the aryl ether (methoxy group).

-

~1020 cm⁻¹: Symmetric C-O-C stretch of the aryl ether.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 184. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (-OH, M-17), a methoxy radical (-OCH₃, M-31), and a carboxyl group (-COOH, M-45).

Synthesis and Reactivity

Synthesis Protocol

A reliable synthesis for 2-Methoxy-4-mercaptobenzoic acid has been reported, starting from 4-amino-2-methoxybenzoic acid.[3]

Step-by-step Methodology:

-

Diazotization: A solution of 4-amino-2-methoxybenzoic acid in concentrated HCl is cooled to 0°C. A solution of sodium nitrite (NaNO₂) in water is added to form the corresponding diazonium salt. This is a standard method for converting an aromatic amine into a diazonium group, which is an excellent leaving group.

-

Xanthate Formation: Potassium ethyl xanthate is added to the diazonium salt solution. The diazonium group is displaced by the xanthate, forming an aryl xanthate intermediate which precipitates from the solution.

-

Hydrolysis: The crude xanthate is isolated and then hydrolyzed by heating under reflux with sodium hydroxide in ethanol. This step cleaves the xanthate ester to reveal the thiol group.

-

Acidification and Extraction: After removing the ethanol, the residue is acidified (e.g., with 10% acetic acid) to protonate the carboxylate and thiolate groups, causing the final product to precipitate. The product is then extracted with a suitable organic solvent.

The reported yield for this multi-step process is 78%.[3]

Caption: Synthesis workflow for 2-Methoxy-4-mercaptobenzoic acid.

Chemical Reactivity

The reactivity of this molecule is governed by its three functional groups. The interplay between these groups allows for a wide range of chemical transformations.

-

Carboxylic Acid: This group can undergo standard reactions such as:

-

Esterification: Reaction with an alcohol under acidic conditions.

-

Amide formation: Conversion to an acid chloride (e.g., with SOCl₂) followed by reaction with an amine.

-

Reduction: Reduction to the corresponding alcohol, although this requires strong reducing agents like LiAlH₄.

-

-

Thiol: The thiol group is a key reactive center.

-

Nucleophilic Attack: As a potent nucleophile (especially in its deprotonated thiolate form), it can participate in Sₙ2 and SₙAr reactions.

-

Oxidation: Thiols are readily oxidized. Mild oxidizing agents (like I₂ or air) can lead to the formation of a disulfide bridge (R-S-S-R), while stronger oxidizing agents can produce sulfonic acids (R-SO₃H).

-

Metal Coordination: The soft sulfur atom is an excellent ligand for soft metals, which is a property exploited in materials science and analytical chemistry.[6]

-

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy and thiol groups. The directing effects of these groups would need to be considered in any substitution reaction.

Caption: Key reaction pathways for 2-Methoxy-4-mercaptobenzoic acid.

Potential Applications in Research and Drug Development

While specific applications of 2-Methoxy-4-mercaptobenzoic acid are not yet widely documented, its structural motifs are present in numerous compounds of high interest to the pharmaceutical and materials science industries.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The compound serves as a versatile intermediate. For instance, structurally related methoxy-amino benzoic acids are crucial for synthesizing important drugs. 2-methoxy-4-amino-5-ethylsulfonylbenzoic acid is a key intermediate for the antipsychotic drug Amisulpride.[7] The presence of the thiol group in our target molecule offers a reactive handle for further synthetic modifications, potentially leading to novel drug candidates. Research on related compounds suggests potential therapeutic areas:

-

Cardiotonic Agents: The methylated analog, 2-methoxy-4-(methylsulfanyl)benzoic acid, is an intermediate in the synthesis of the cardiotonic drugs Sulmazole and Isomazole.[8]

-

Anti-inflammatory and Antioxidant Agents: A related compound, 2-hydroxy-4-methoxy benzoic acid, has demonstrated the ability to protect the liver from toxicity in rats through anti-inflammatory and antioxidant mechanisms.[9] The presence of a thiol, which can also participate in redox chemistry, suggests that 2-Methoxy-4-mercaptobenzoic acid could be a scaffold for similar investigations.

Materials Science and Nanotechnology

Mercaptobenzoic acids are widely used in materials science. The thiol group provides a strong anchor to gold or silver surfaces, enabling the formation of self-assembled monolayers (SAMs).[10] 4-Mercaptobenzoic acid, for example, is used as a pH-sensitive reporter molecule in Surface-Enhanced Raman Spectroscopy (SERS) to measure pH changes in cellular environments.[11] The additional methoxy group in 2-Methoxy-4-mercaptobenzoic acid could modulate the electronic and binding properties of such monolayers, offering a tool for creating functionalized surfaces with tailored properties.

Safety and Handling

-

Hazards: Assumed to be an irritant. May cause skin irritation, serious eye irritation, and respiratory irritation.[12][13]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[12]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Some related compounds are noted to be air-sensitive and should be stored under an inert atmosphere.[13]

Conclusion and Future Outlook

2-Methoxy-4-mercaptobenzoic acid is a promising, yet underexplored, chemical entity. Its combination of a carboxylic acid, a thiol, and a methoxy group on a stable aromatic ring makes it a highly versatile platform for chemical synthesis. While direct applications are still emerging, the well-established importance of its constituent motifs in drug discovery and materials science provides a strong rationale for its further investigation. Future research could focus on exploring its potential as a precursor for novel APIs, particularly in areas where related compounds have shown promise, such as in the development of anti-inflammatory, antioxidant, or cardiotonic agents. Furthermore, its utility in creating functionalized surfaces for biosensing and nanotechnology applications warrants exploration. This guide provides the foundational knowledge for researchers to begin unlocking the full potential of this multifunctional scaffold.

References

-

ResearchGate. Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. [Link]

-

Patsnap. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. [Link]

-

PubMed. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). [Link]

-

ChemAxon. pKa calculation. [Link]

-

Royal Society of Chemistry. Supplementary data for - A search for BACE inhibitors reveals new biosynthetically related pyrrolidones, furanones and pyrroles from a southern Australian marine sponge, Ianthella sp. [Link]

-

SpectraBase. 2-Methoxy-benzoic acid. [Link]

-

PubChem. 4-Mercaptobenzoic acid. [Link]

-

PubChem. 2-Amino-4-methoxybenzoic acid. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. Bordwell pKa Table. [Link]

-

PubChem. 2-Methoxy-4-methylbenzoic acid. [Link]

-

ResearchGate. Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. [Link]

-

Royal Society of Chemistry. Determining the pKa of 2-hydroxybenzoic acid. [Link]

-

Springer Nature Research Communities. Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. [Link]

-

PubMed. Measuring Local p Ka and pH Using Surface Enhanced Raman Spectroscopy of 4-Mercaptobenzoic Acid. [Link]

-

Pearson+. The pKa values of ortho-, meta-, and para-methoxybenzoic acids... [Link]

-

PubChem. 2-Methoxybenzoic acid. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Measuring Local p Ka and pH Using Surface Enhanced Raman Spectroscopy of 4-Mercaptobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Methoxy-4-mercaptobenzoic Acid (CAS 95420-72-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-mercaptobenzoic acid, registered under CAS number 95420-72-7, is a substituted aromatic carboxylic acid containing both a methoxy and a thiol (mercaptan) functional group.[1][2][3] This unique combination of functional groups makes it a valuable building block and intermediate in various fields of chemical synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of a carboxylic acid, a methoxy group, and a reactive thiol moiety allows for a diverse range of chemical transformations, offering chemists and researchers a versatile scaffold for molecular design and synthesis. This guide provides a comprehensive overview of the known properties, potential applications, and suppliers of 2-Methoxy-4-mercaptobenzoic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-Methoxy-4-mercaptobenzoic acid are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 95420-72-7 | [1][2][3] |

| Molecular Formula | C8H8O3S | [1] |

| Molecular Weight | 184.21 g/mol | [1] |

| Synonyms | 4-Mercapto-2-methoxy-benzoic Acid | N/A |

| Appearance | Not specified in search results | N/A |

| Melting Point | Not specified in search results | N/A |

| Boiling Point | Not specified in search results | N/A |

| Solubility | Not specified in search results | N/A |

Synthesis and Reactivity

The synthesis of 2-Methoxy-4-mercaptobenzoic acid is not explicitly detailed in the provided search results. However, based on general organic chemistry principles, its synthesis could potentially involve the introduction of a thiol group onto a pre-existing 2-methoxybenzoic acid scaffold or the modification of a sulfur-containing precursor.

The reactivity of this molecule is dictated by its three functional groups:

-

Carboxylic Acid: This group can undergo typical reactions such as esterification, amidation, and reduction to an alcohol. It also imparts acidic properties to the molecule.

-

Thiol (Mercaptan): The thiol group is nucleophilic and can participate in reactions such as alkylation, oxidation to disulfides or sulfonic acids, and Michael additions. It is also known to coordinate with metal ions.

-

Methoxy Group: The methoxy group is an electron-donating group that can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions.

A logical workflow for utilizing this compound in a synthetic pathway is illustrated below:

Caption: Workflow for a typical enzyme inhibition assay.

Safety and Handling

Specific safety and handling information for 2-Methoxy-4-mercaptobenzoic acid was not available in the search results. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Suppliers

2-Methoxy-4-mercaptobenzoic acid is available from several chemical suppliers. Researchers and procurement managers can source this compound from the following companies:

-

Santa Cruz Biotechnology, Inc. [1]* Pharmaffiliates [3]* Arasan Chemicals Private Limited It is recommended to contact these suppliers directly for information on purity, availability, and pricing.

Conclusion

2-Methoxy-4-mercaptobenzoic acid is a multifunctional aromatic compound with significant potential as a building block in organic synthesis, particularly for the development of novel therapeutic agents. Its unique combination of a carboxylic acid, a methoxy group, and a reactive thiol moiety offers a wide range of possibilities for chemical modification. While detailed studies on its biological activity are not yet widely published, its structural features suggest that it could be a valuable starting point for the design of enzyme inhibitors and other bioactive molecules. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and other areas of chemical science.

References

-

ChemWhat (n.d.). CAS No.95420-72-7, 2-METHOXY-4-MERCAPTOBENZOIC ACID. Retrieved from [Link]

-

Pharmaffiliates (n.d.). 2-Methoxy-4-mercaptobenzoic Acid. Retrieved from [Link]

-

Arasan Chemicals Private Limited (n.d.). a chemistry company. Retrieved from [Link]

-

LookChem (n.d.). Cas 95420-72-7,2-METHOXY-4-MERCAPTOBENZOIC ACID. Retrieved from [Link]

Sources

Introduction: The Imperative of Purity in Modern Drug Discovery

An In-Depth Technical Guide to the Purity Analysis of Synthesized 2-Methoxy-4-mercaptobenzoic Acid

In the landscape of pharmaceutical research and development, the molecular building blocks used to construct novel therapeutic agents are of paramount importance. 2-Methoxy-4-mercaptobenzoic acid is one such crucial intermediate, valued for its unique combination of a carboxylic acid for amide coupling, a thiol for conjugation or disulfide bonding, and a methoxy-substituted aromatic ring for modulating physicochemical properties. The journey from a synthetic flask to a viable drug candidate is, however, paved with stringent quality control. The absolute purity of starting materials and intermediates is not merely a matter of regulatory compliance but a fundamental pillar of scientific validity, ensuring the safety, efficacy, and reproducibility of downstream applications.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for the purity analysis of synthesized 2-Methoxy-4-mercaptobenzoic acid. Moving beyond a simple checklist of techniques, we will delve into the rationale behind a multi-modal analytical strategy, grounding our protocols in the principles of causality and self-validation. As a senior application scientist, the objective is to equip you not just with methods, but with the scientific reasoning to confidently assess and certify the quality of this critical chemical entity.

Chapter 1: The Synthetic Landscape and Anticipating Impurities

A robust analytical strategy begins not at the instrument, but with a thorough understanding of the synthetic route. The purity profile of a compound is a direct reflection of its chemical history. A common and efficient synthesis of 2-Methoxy-4-mercaptobenzoic acid proceeds from 4-amino-2-methoxybenzoic acid via a diazotization-sulfanylation sequence.[1] This multi-step process, while effective, can introduce a predictable constellation of process-related impurities.

The primary synthetic pathway involves:

-

Diazotization: The starting amine, 4-amino-2-methoxybenzoic acid, is treated with a nitrite source (e.g., NaNO₂) in an acidic medium to form a reactive diazonium salt.

-

Xanthate Displacement: The diazonium salt is reacted with a sulfur nucleophile, such as potassium ethyl xanthate, to form a stable xanthate intermediate.

-

Hydrolysis: The xanthate intermediate is hydrolyzed under basic conditions to yield the final thiol product, 2-Methoxy-4-mercaptobenzoic acid.[1]

From this pathway, we can logically deduce the most likely impurities:

-

Unreacted Starting Material: Residual 4-amino-2-methoxybenzoic acid from an incomplete reaction.

-

Unstable Intermediates/By-products: While the diazonium salt is transient, side reactions can lead to phenolic by-products (hydrolysis of the diazonium salt).

-

Incomplete Hydrolysis: The presence of the S-ethyl xanthate intermediate if the final hydrolysis step is incomplete.

-

Oxidative Degradation: The thiol (-SH) functional group is susceptible to oxidation, leading to the formation of the corresponding disulfide dimer (4,4'-disulfanediylbis(2-methoxybenzoic acid)). This is a very common impurity for thiol-containing compounds.[2]

Caption: Synthetic pathway and potential process-related impurities.

Chapter 2: A Multi-Modal Strategy for Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the orthogonal application of multiple methods, where each technique provides a unique and complementary piece of information. This self-validating system ensures that the weaknesses of one method are covered by the strengths of another.

Our core strategy integrates:

-

Chromatography (HPLC): To separate the main compound from its impurities and provide a quantitative measure of purity.

-

Spectroscopy (NMR, MS, FTIR): To confirm the molecular structure of the main peak and to identify the structures of any separated impurities.

-

Physical Characterization (Melting Point): A classic, yet powerful, indicator of bulk purity.[3][4]

The logical workflow is designed to first quantify purity and then confirm identity, leading to a final, unambiguous quality statement.

Caption: Integrated workflow for comprehensive purity analysis.

Chapter 3: Chromatographic Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile organic compounds. The primary objective is to develop a method that can separate the target compound from all potential process-related and degradation impurities.

Expertise & Causality: For an acidic compound like 2-Methoxy-4-mercaptobenzoic acid, a reversed-phase C18 column is the logical choice.[5] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Crucially, the mobile phase must be acidified (e.g., with phosphoric or formic acid).[5] This suppresses the ionization of the carboxylic acid group, converting it from its anionic carboxylate form to the neutral carboxylic acid. This neutral form is more retained on the nonpolar C18 column, leading to better peak shape and more reliable quantification. UV detection is ideal as the aromatic ring provides a strong chromophore.

Experimental Protocol: Reversed-Phase HPLC

-

Instrumentation and Conditions:

-

System: Standard HPLC with a pump, autosampler, column oven, and UV/DAD detector.

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

-

Gradient: 30% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

-

Solutions Preparation:

-

Diluent: Acetonitrile/Water (50:50 v/v).

-

Standard Solution (0.5 mg/mL): Accurately weigh ~10 mg of a certified reference standard of 2-Methoxy-4-mercaptobenzoic acid into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the synthesized batch.

-

-

Chromatographic Procedure:

-

Equilibrate the system with the initial mobile phase composition until a stable baseline is achieved.

-

Inject a diluent blank to ensure no system contamination.

-

Perform five replicate injections of the Standard Solution to establish system suitability (RSD of peak area < 2.0%).

-

Inject the Sample Solution in duplicate.

-

Identify the main peak in the sample chromatogram by comparing its retention time to that of the reference standard.

-

Calculate the purity using the area normalization method, assuming all components have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Chapter 4: Structural Confirmation and Impurity Identification

While HPLC quantifies purity, it does not confirm identity. Spectroscopic methods provide the necessary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. For 2-Methoxy-4-mercaptobenzoic acid, we expect distinct signals for the methoxy protons, the aromatic protons (which will have a specific splitting pattern), the acidic proton of the carboxyl group, and the thiol proton.[1] Impurities like the starting amine would show a different aromatic splitting pattern and the presence of an amino group signal.

-

Detailed Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for exchangeable protons like -COOH and -SH).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Expected signals in DMSO-d₆: a singlet for -OCH₃ (~3.9 ppm), distinct coupled signals for the three aromatic protons (in the 7-8 ppm region), and broad singlets for the -COOH (~13 ppm) and -SH (~5 ppm) protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Expected signals: ~56 ppm (-OCH₃), 110-160 ppm (aromatic and carboxyl carbons).

-

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation. When coupled with HPLC (LC-MS), it allows for the assignment of a molecular weight to each peak in the chromatogram, greatly aiding in the identification of unknown impurities. Using a negative ion electrospray ionization (ESI-) mode is ideal for this acidic compound, as it will readily deprotonate to form the [M-H]⁻ ion.

-

Detailed Protocol:

-

System: An HPLC system coupled to a mass spectrometer with an ESI source.

-

Method: Use the same HPLC method as described in Chapter 3.

-

MS Settings (Negative Ion Mode):

-

Scan Range: m/z 50 - 500.

-

Expected Ion: For the parent compound (MW = 184.19), the primary ion observed will be [M-H]⁻ at m/z 183.01.

-

Impurity Analysis: The disulfide impurity (MW = 366.37) would be observed as an [M-H]⁻ ion at m/z 365.02.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and simple technique for confirming the presence of key functional groups.[6] It serves as a quick identity check. The spectrum should show characteristic stretches for the O-H of the carboxylic acid, the C=O of the acid, the S-H of the thiol, and the C-O of the methoxy group.

-

Detailed Protocol:

-

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure: Place a small amount of the solid sample directly onto the ATR crystal. Acquire a background spectrum, followed by the sample spectrum.

-

Data Interpretation: Look for characteristic absorption bands.

-

Chapter 5: Data Synthesis and Reporting

A comprehensive analysis requires the consolidation of all data into a clear, concise summary. This forms the basis of a Certificate of Analysis (CoA).

Table 1: Summary of Analytical Data for 2-Methoxy-4-mercaptobenzoic Acid

| Parameter | Method | Specification |

| Purity | HPLC (Area %) | ≥ 98.0% |

| Retention Time | HPLC | Matches Reference Standard ± 0.2 min |

| Identity | ¹H NMR | Conforms to the expected structure |

| Molecular Weight | LC-MS ([M-H]⁻) | 183.01 ± 0.1 Da |

| Functional Groups | FTIR | Shows characteristic peaks for -COOH, -SH, -OCH₃ |

| Melting Point | Capillary Method | 96-98 °C[1] |

Table 2: Impurity Profile and Detection Methods

| Potential Impurity | Primary Detection Method | Expected Observation |

| 4-Amino-2-methoxybenzoic acid | HPLC, LC-MS | Different retention time, [M-H]⁻ at m/z 166.05 |

| Disulfide Dimer | HPLC, LC-MS | Later eluting peak, [M-H]⁻ at m/z 365.02 |

| Xanthate Intermediate | HPLC, LC-MS | Different retention time, [M-H]⁻ at m/z 285.01 |

Conclusion

The purity analysis of 2-Methoxy-4-mercaptobenzoic acid is a critical step in ensuring its suitability for advanced applications in research and drug development. A superficial assessment is insufficient; a rigorous, multi-modal approach grounded in a deep understanding of the compound's synthesis and chemical properties is essential. By integrating quantitative chromatography with definitive spectroscopic identification, as outlined in this guide, scientists can establish a high degree of confidence in the quality of their material. This commitment to analytical excellence is fundamental to the integrity of the scientific process, enabling the development of safe, effective, and reproducible chemical and therapeutic innovations.

References

-

Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228. Available from: [Link]

-

Gao, S., et al. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Foods, 8(7), 244. Available from: [Link]

-

Lushchak, V. I., & Semchyshyn, H. M. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(12), 2829. Available from: [Link]

-

Quora. How can benzoic acid be tested for purity?. (2018). Available from: [Link]

- Google Patents. CN102924352B - Method for synthesizing 4-mercaptobenzoate.

-

ACS Omega. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. (2023). Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). Available from: [Link]

-

Indian Journal of Chemistry. Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. Available from: [Link]

-

Diva-portal.org. Synthesis of aromatic thiol ligands for the formation of thermoelectric materials. (2024). Available from: [Link]

-

MDPI. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). Available from: [Link]

-

ACS Publications. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. (2021). Available from: [Link]

-

PhytoBank. 13C NMR Spectrum (PHY0064709). Available from: [Link]

-

Chegg. Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. (2018). Available from: [Link]

-

ResearchGate. Synthesis of Aromatic Thiols. (2015). Available from: [Link]

-

NIST WebBook. Benzoic acid, 2-methoxy-. Available from: [Link]

-

SpectraBase. 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum. Available from: [Link]

-

PubChem. 4-Mercaptobenzoic acid. Available from: [Link]

- Google Patents. US3374274A - Process for the production of aromatic thiols and aromatic sulfides.

- Google Patents. CN115710207B - Preparation method of 4-mercaptobenzoic acid.

-

Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. Available from: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]

-

Indian Academy of Sciences. Synthetic access to thiols: A review. (2022). Available from: [Link]

-

ScienceDirect. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. (2022). Available from: [Link]

-

MDPI. Comparison of 4-Mercaptobenzoic Acid SERS Based Methods for pH Determination In Cells. (2022). Available from: [Link]

-

VU Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (2023). Available from: [Link]

-

Frontiers. ATR-FTIR spectroscopy combined with multivariate analysis as a rapid tool to infer the biochemical composition of Ulva laetevirens (Chlorophyta). (2023). Available from: [Link]

-

YouTube. February 3, 2021. (2021). Available from: [Link]

-

Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4. (2005). Available from: [Link]

-

ResearchGate. Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol.... Available from: [Link]

-

NIST WebBook. 4-Mercaptobenzoic acid, 2TMS derivative. Available from: [Link]

Sources

- 1. 2-METHOXY-4-MERCAPTOBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. echemi.com [echemi.com]

- 4. quora.com [quora.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Frontiers | ATR-FTIR spectroscopy combined with multivariate analysis as a rapid tool to infer the biochemical composition of Ulva laetevirens (Chlorophyta) [frontiersin.org]

A Technical Guide to the Research Applications of Substituted Mercaptobenzoic Acids

Introduction: The Unique Duality of Mercaptobenzoic Acids

Substituted mercaptobenzoic acids represent a fascinating and highly versatile class of bifunctional molecules. Their core structure, a benzene ring functionalized with both a thiol (-SH) and a carboxylic acid (-COOH) group, provides a unique chemical toolkit for researchers across numerous disciplines. The thiol group offers a robust anchoring point to noble metal surfaces, most notably gold, through a strong gold-sulfur bond.[1] Simultaneously, the carboxylic acid moiety presents a readily modifiable handle for conjugation to a vast array of chemical and biological entities, or it can be utilized for its inherent pH-responsive properties.[2] The true elegance of this molecular scaffold lies in the ability to tune its properties through the addition of further substituents to the benzene ring and by altering the relative positions (ortho, meta, para) of the thiol and carboxylic acid groups. This guide will provide an in-depth exploration of the fundamental principles and practical applications of substituted mercaptobenzoic acids, with a focus on their utility in drug development, nanotechnology, and advanced materials science.

Core Properties and Isomeric Considerations

The specific isomer of mercaptobenzoic acid used in an application is a critical experimental choice, as the spatial arrangement of the functional groups dictates the molecule's geometry, electronic properties, and reactivity.

| Property | 2-Mercaptobenzoic Acid (o-MBA) | 3-Mercaptobenzoic Acid (m-MBA) | 4-Mercaptobenzoic Acid (p-MBA) |

| Common Name | Thiosalicylic acid | - | p-Mercaptobenzoic acid |

| CAS Number | 147-93-3 | 4869-59-4 | 1074-36-8 |

| Melting Point | 162-165 °C | 144-147 °C | 223 - 225 °C |

| Key Structural Feature | Thiol and carboxylic acid groups are adjacent. | Thiol and carboxylic acid groups are separated by one carbon. | Thiol and carboxylic acid groups are on opposite sides of the ring. |

The ortho isomer, 2-mercaptobenzoic acid (thiosalicylic acid), exhibits distinct properties due to the proximity of its functional groups, which can lead to intramolecular hydrogen bonding and unique coordination chemistry.[3] The meta and para isomers offer more independent functionality of the thiol and carboxylic acid groups, with the para isomer providing the greatest spatial separation.[4] The choice of isomer directly impacts the formation and stability of self-assembled monolayers (SAMs) on metal surfaces and the optical and electronic properties of resulting nanomaterials.[5]

Key Research Applications

The dual functionality of substituted mercaptobenzoic acids has led to their widespread adoption in several cutting-edge areas of research.

Nanoparticle Functionalization and Self-Assembled Monolayers (SAMs)

One of the most prominent applications of mercaptobenzoic acids is in the surface functionalization of gold nanoparticles (AuNPs). The strong affinity of the thiol group for gold provides a stable anchoring point, while the outwardly projecting carboxylic acid groups offer a versatile surface for further modification.

Causality of Experimental Choices: The choice of mercaptobenzoic acid isomer significantly influences the packing density and stability of the resulting self-assembled monolayer on the gold surface. For instance, 4-mercaptobenzoic acid tends to form more densely packed and stable monolayers compared to its ortho and meta counterparts.[6][7] This is attributed to the linear geometry of the para isomer, which allows for more efficient packing. The stability of these functionalized nanoparticles is crucial for their in-vivo applications, preventing aggregation and non-specific interactions.

Caption: pH-responsive drug release mechanism in a tumor microenvironment.

Biosensors and Diagnostics

Mercaptobenzoic acid-functionalized nanoparticles are extensively used in the development of highly sensitive biosensors, particularly those based on Surface-Enhanced Raman Spectroscopy (SERS). [8] Causality of Experimental Choices: In SERS-based pH sensors, 4-mercaptobenzoic acid is a common choice because its Raman spectrum exhibits distinct changes upon protonation and deprotonation of the carboxylic acid group. [2]Specifically, the vibrational modes of the carboxylate group (COO-) are sensitive to the local pH. [8]By monitoring the changes in the SERS spectrum, researchers can accurately measure the pH in biological systems, such as within cells. [9]The choice of nanoparticle core material and shape (e.g., nanostars) can further enhance the SERS signal, leading to greater sensitivity. [10]

| SERS Peak (cm⁻¹) | Vibrational Mode | State |

|---|---|---|

| ~1700 | C=O stretch | Protonated (COOH) |

| ~1380-1410 | COO⁻ symmetric stretch | Deprotonated (COO⁻) |

| ~1580 | ν₈ₐ ring breathing mode | Frequency shifts with pH |

Precursors in Medicinal Chemistry

Thiosalicylic acid (2-mercaptobenzoic acid) and its derivatives are important precursors in the synthesis of various pharmaceuticals. [11]They are used in the preparation of anti-inflammatory drugs, and their metal complexes have shown potential as anticancer agents. [12][13] Causality of Experimental Choices: The biological activity of metal complexes derived from mercaptobenzoic acids is highly dependent on the metal center and the overall coordination geometry. [14]The ligand can influence the redox potential of the metal ion and its ability to interact with biological targets such as DNA or enzymes. [15][16]For instance, some copper complexes of thiosalicylic acid derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage. [14]

Synthesis of Substituted Mercaptobenzoic Acids

While commercially available, specific substituted mercaptobenzoic acids may require custom synthesis. A common synthetic route to 4-mercaptobenzoic acid is provided below.

[8][16] This protocol outlines a two-step synthesis of 4-mercaptobenzoic acid from p-chlorobenzoic acid and thiourea.

Materials:

-

p-Chlorobenzoic acid

-

Thiourea

-

Ethanol

-

Iodine (catalyst)

-

Sodium hydroxide

-

Glacial acetic acid

-

Ethyl acetate

-

Deionized water

-

Standard laboratory glassware for reflux and filtration

Procedure:

Step 1: Synthesis of the Intermediate

-

In a round-bottom flask, dissolve p-chlorobenzoic acid and thiourea in ethanol at room temperature with stirring.

-

Add a catalytic amount of iodine to the mixture.

-

Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for several hours (e.g., 7 hours).

-

After the reaction is complete, cool the mixture in an ice bath to precipitate the intermediate.

-

Collect the solid intermediate by filtration, wash with cold ethanol, and dry under reduced pressure.

Step 2: Hydrolysis to 4-Mercaptobenzoic Acid

-

In a separate flask, add the dried intermediate to deionized water.

-

Slowly add solid sodium hydroxide in batches with stirring and continue to stir at room temperature for about an hour.

-

Filter the reaction mixture.

-

To the filtrate, add glacial acetic acid dropwise to adjust the pH to 1-2, which will precipitate the crude 4-mercaptobenzoic acid.

-

Cool the mixture in an ice bath and stir for an hour.

-

Collect the crude product by filtration, wash with deionized water, and dry under vacuum.

Step 3: Recrystallization

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to crystallize the purified 4-mercaptobenzoic acid.

-

Collect the purified crystals by filtration and dry under vacuum.

Toxicology and Safety Considerations

Substituted mercaptobenzoic acids are generally considered to be irritants.

-

2-Mercaptobenzoic Acid (Thiosalicylic Acid): Causes skin and serious eye irritation, and may cause respiratory irritation. [17][18]* 4-Mercaptobenzoic Acid: Causes skin and serious eye irritation, and may cause respiratory irritation. [19][20]It is also noted to have a strong, unpleasant odor (stench). [19] Handling Precautions:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

Future Directions and Conclusion

The research applications of substituted mercaptobenzoic acids continue to expand. In the field of theranostics, efforts are focused on developing "smart" nanoparticles that can simultaneously diagnose and treat diseases with high specificity. [21]This involves the design of multifunctional nanoparticles that can respond to multiple stimuli for controlled drug release and provide real-time feedback on therapeutic efficacy. Furthermore, the exploration of novel substituents on the mercaptobenzoic acid scaffold will undoubtedly lead to the discovery of new materials with tailored properties for a wide range of applications, from advanced catalysis to molecular electronics. The inherent versatility and tunability of substituted mercaptobenzoic acids ensure their continued importance as a fundamental building block in modern chemical and biomedical research.

References

-

Comparison of 4-Mercaptobenzoic Acid SERS Based Methods for pH Determination In Cells. (n.d.). Retrieved from [Link]

-

Metal Anticancer Complexes - Activity, Mechanism of Action, Future Perspectives. (n.d.). Retrieved from [Link]

-

Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. (2022). Molecules, 27(15), 4933. [Link]

-

Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. (2023). Molecules, 28(12), 4851. [Link]

- Electrochemical and infrared spectroscopy studies of 4-mercaptobenzoic acid SAMS on gold surfaces. (2007). The Journal of Physical Chemistry C, 111(3), 1131-1139.

- Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route. (2019). Scientific Reports, 9(1), 1-14.

-

Various pathways for converting 2-mercaptobenzoic acid (6) into... (n.d.). ResearchGate. Retrieved from [Link]

-

Surface-enhanced hyper-Raman spectra of 4-mercaptobenzoic acid (4-MBA)... (n.d.). ResearchGate. Retrieved from [Link]

- 4-Mercaptophenylboronic Acid SAMs on Gold: Comparison with SAMs Derived from Thiophenol, 4-Mercaptophenol, and 4-Mercaptobenzoic Acid. (2007). Langmuir, 23(17), 8849-8858.

- Multifunctional nanoparticles for use in theranostic applications. (2014). Molecular Pharmaceutics, 11(6), 1841-1852.

- Comparison of 4-Mercaptobenzoic Acid Surface-Enhanced Raman Spectroscopy-Based Methods for pH Determination in Cells. (2020). Applied Spectroscopy, 74(11), 1423-1432.

-

2-MERCAPTO BENZOIC ACID AR (THIOSALICYLIC ACID). (n.d.). Retrieved from [Link]

-

4-Mercaptophenylboronic Acid SAMs on Gold: Comparison with SAMs Derived from Thiophenol, 4-Mercaptophenol, and 4-Mercaptobenzoic Acid. (2007). Langmuir, 23(17), 8849–8858. [Link]

- The isomeric effect of mercaptobenzoic acids on the preparation and fluorescence properties of copper nanoclusters. (2014).

- Drug Loading and Release: Development and Characterization of a Novel Therapeutic Agent-Nanographene Conjugate. (2023). Pharmaceutics, 15(10), 2445.

- Substituent effects on the electronic structure and pKa of benzoic acid. (2002). International Journal of Quantum Chemistry, 90(4-5), 1545-1552.

-

The Effect of Substituents on pKa. (2014). Chemistry LibreTexts. Retrieved from [Link]

-

What is the best way to convert 2-mercaptobenzoicacid from thiol group into new hetero cyclic compounds ?. (2020). ResearchGate. Retrieved from [Link]

- High-Efficiency SERS of 4-Mercaptobenzoic Acid and Biphenyl-4,4′-Dithiol via Nanoparticle-on-Mirror Plasmonic Nanocavities. (2023).

-

The isomeric effect of mercaptobenzoic acids on the preparation and fluorescence properties of copper nanoclusters. (2014). Chemical Communications, 50(74), 10838–10841. [Link]

- Isomeric Effect of Mercaptobenzoic Acids on the Synthesis, Stability, and Optical Properties of Au25(MBA)18 Nanoclusters. (2018).

- Phytogrowth-inhibitory activities of sulfur-containing compounds. II. The inhibitory activities of thiosalicylic acid and dihydro-2(3H)-thiophenone-related compounds on plant growth. (1993). Biological & Pharmaceutical Bulletin, 16(8), 813-816.

- Development of Inhibitors of Salicylic Acid Signaling. (2015). Journal of Agricultural and Food Chemistry, 63(33), 7313-7321.

- Functionalisation of nanoparticles for biomedical applications. (2011). Nanotechnology, 22(49), 494003.

- Mechanised nanoparticles for drug delivery. (2010). Nanoscale, 2(10), 1946-1968.

- Computational Studies about the Interactions of Nanomaterials with Proteins and their Impacts. (2016). arXiv preprint arXiv:1603.04279.

- Functionalized carbon nanomaterials as nanocarriers for loading and delivery of poorly water soluble anticancer drug: A comparative study. (2016). Materials Science and Engineering: C, 68, 42-52.

- Substituent effects on the electronic structure and pKa benzoic acid. (2002). International Journal of Quantum Chemistry, 90(4-5), 1545–1552.

-

Comparison of 4-Mercaptobenzoic Acid Surface-Enhanced Raman Spectroscopy-Based Methods for pH Determination in Cells. (2020). Applied Spectroscopy, 74(11), 1423–1432. [Link]

- Mechanical properties of nanoparticles in the drug delivery kinetics. (2022). Journal of Pharmaceutical and Biopharmaceutical Research, 4(1), 248-255.

- Drug Nanocarriers for Pharmaceutical Applications. (2022). Pharmaceutics, 14(11), 2337.

- Mechanistic Insight into pH-Driven Phase Transition of Lipid Nanoparticles. (2024). bioRxiv.

- Controlled Drug Release from Pharmaceutical Nanocarriers. (2013). Journal of Pharmaceutical Sciences, 102(10), 3439-3458.

-

Structure–activity relationship. (n.d.). In Wikipedia. Retrieved from [Link]

- Computational strategies for PROTAC drug discovery. (2023). Frontiers in Chemistry, 11, 1123383.

-

Enzyme inhibition – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

- On Exploring Structure Activity Relationships. (2016). Methods in Molecular Biology, 1425, 3-23.

- Advances in nanomaterials for precision drug delivery: Insights into pharmacokinetics and toxicity. (2023). Journal of Controlled Release, 362, 222-243.

- The effects of chemical substitution and polymerization on the pKa values of sulfonic acids. (2011). The Journal of Physical Chemistry B, 115(25), 8275-8282.

- The structural basis of drugs targeting protein-protein interactions uncovered with the protein-ligand interaction profiler PLIP. (2023). bioRxiv.

- Modeling Structure-Activity Relationships. (2013).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Comparison of 4-Mercaptobenzoic Acid Surface-Enhanced Raman Spectroscopy-Based Methods for pH Determination in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Editorial: Computational drug discovery for targeting of protein-protein interfaces—Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The application of drug loading and drug release characteristics of two-dimensional nanocarriers for targeted treatment of leukemia [frontiersin.org]

- 7. Comparison of 4-Mercaptobenzoic Acid Surface-Enhanced Raman Spectroscopy-Based Methods for pH Determination in Cells | Ohio State Biochemistry Program (OSBP) [osbp.osu.edu]

- 8. Comparison of 4-Mercaptobenzoic Acid SERS Based Methods for pH Determination In Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Surface-enhanced Raman spectroscopy of one and a few molecules of acid 4-mercaptobenzoic in AgNP enabled by hot spots generated by hydrogen bonding - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Phytogrowth-inhibitory activities of sulfur-containing compounds. II. The inhibitory activities of thiosalicylic acid and dihydro-2(3H)-thiophenone-related compounds on plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. fishersci.com [fishersci.com]

- 20. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 21. 5-Selenization of salicylic acid derivatives yielded isoform-specific 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 2-Methoxy-4-mercaptobenzoic Acid

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2-Methoxy-4-mercaptobenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intrinsic chemical properties of the molecule, its susceptibility to degradation, and robust methodologies for ensuring its integrity throughout its lifecycle.

Introduction to 2-Methoxy-4-mercaptobenzoic Acid

2-Methoxy-4-mercaptobenzoic acid is a substituted aromatic thiol of significant interest in pharmaceutical sciences and organic synthesis. Its unique trifunctional structure, featuring a carboxylic acid, a methoxy group, and a thiol group, makes it a versatile building block for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The thiol group, in particular, offers a reactive handle for conjugation and derivatization, while the methoxy and carboxylic acid moieties influence its solubility, electronic properties, and biological activity.

However, the very reactivity that makes the thiol group valuable also renders it susceptible to degradation, primarily through oxidation. Understanding and controlling the stability of 2-Methoxy-4-mercaptobenzoic acid is therefore paramount to ensure its quality, purity, and performance in downstream applications. This guide outlines the key factors influencing its stability and provides a framework for its proper storage and handling.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Methoxy-4-mercaptobenzoic acid is fundamental to predicting its stability.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₃S | N/A |

| Molecular Weight | 184.21 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | Inferred from related compounds |

| Melting Point | Not readily available; related compounds melt in the range of 100-220°C.[1] | N/A |

| pKa (Thiol) | Estimated to be in the range of 5-7, influenced by the aromatic ring and substituents. Aromatic thiols generally have lower pKa values than aliphatic thiols.[2] | N/A |

| pKa (Carboxylic Acid) | Estimated to be around 4, typical for benzoic acid derivatives. | N/A |

Intrinsic Stability and Degradation Pathways

The thiol group is the primary site of instability in 2-Methoxy-4-mercaptobenzoic acid. Like other aryl thiols, it is prone to oxidation, which can be initiated by atmospheric oxygen, light, elevated temperatures, and certain pH conditions. The principal degradation pathways are illustrated below.

Caption: Proposed oxidative degradation pathways for 2-Methoxy-4-mercaptobenzoic acid.

Key Factors Influencing Stability:

-

Oxygen: The presence of atmospheric oxygen is a critical factor in the oxidation of the thiol group to a disulfide dimer. This process can be accelerated by the presence of trace metal ions.

-

Light: Exposure to ultraviolet or visible light can provide the energy to initiate oxidation reactions.[3][4] Photostability studies are essential to determine the need for light-protective packaging.

-

Temperature: Elevated temperatures generally increase the rate of chemical reactions, including oxidation. Therefore, storage at controlled, low temperatures is recommended.

-

pH: The stability of aromatic thiols can be significantly influenced by pH.[2][5][6][7][8] In alkaline conditions, the thiol group is deprotonated to the more nucleophilic thiolate anion, which is more susceptible to oxidation.

Recommended Storage and Handling Procedures

To maintain the integrity of 2-Methoxy-4-mercaptobenzoic acid, the following storage and handling procedures are recommended:

-

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[9] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidation.

-

Handling: When handling the solid, avoid the formation of dust. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should ideally be carried out in a well-ventilated fume hood. To prevent oxidation, especially when in solution, it is best practice to use deoxygenated solvents and handle under an inert atmosphere.

Experimental Protocol for a Forced Degradation Study

A forced degradation study, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[9][10][11][12][13] This involves subjecting the compound to a range of harsh conditions.

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of 2-Methoxy-4-mercaptobenzoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Use this stock solution to prepare working solutions for each stress condition.

Stress Conditions:

The following conditions are recommended for the forced degradation study. The goal is to achieve 5-20% degradation of the active ingredient.[9]

| Stress Condition | Protocol |

| Acid Hydrolysis | Treat the working solution with 0.1 M HCl at 60°C for up to 24 hours.[14] |

| Base Hydrolysis | Treat the working solution with 0.1 M NaOH at room temperature for up to 8 hours.[14] |

| Oxidative Degradation | Treat the working solution with 3% H₂O₂ at room temperature for up to 24 hours.[14] |

| Thermal Degradation | Store the solid compound at 80°C for up to 48 hours.[14] |

| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3][4] A dark control should be run in parallel.[4] |

Analytical Methodology:

A stability-indicating analytical method is essential to separate the parent compound from its degradation products. A UPLC-MS/MS method is highly recommended for its sensitivity and specificity.[15]

-

Instrumentation: UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Detection: Mass spectrometry in both positive and negative ion modes to ensure detection of all potential degradation products.

Caption: A typical analytical workflow for a forced degradation study.

Identification of Degradation Products:

The primary anticipated degradation products are the disulfide dimer and the sulfonic acid derivative.

-